molecular formula C8H7N3O2 B3360465 2-Cyano-5-methoxypyridine-4-carboxamide CAS No. 89054-96-6

2-Cyano-5-methoxypyridine-4-carboxamide

Cat. No. B3360465
CAS RN: 89054-96-6
M. Wt: 177.16 g/mol
InChI Key: PVNRLTHNAFXWPW-UHFFFAOYSA-N
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Description

“2-Cyano-5-methoxypyridine-4-carboxamide” is a chemical compound . It is related to “2-Methoxy-4-pyridinecarboxylic acid”, which is a highly valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves the stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .


Molecular Structure Analysis

The molecular structure of “2-Cyano-5-methoxypyridine-4-carboxamide” can be analyzed using various techniques. For example, single-crystal diffraction and Rietveld analysis of synchrotron powder diffraction data can be used to determine the structure at high and low humidity, respectively .


Chemical Reactions Analysis

A series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group were designed, synthesized, and evaluated for their antitumor activity against four human cancer cell lines . Another series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were also designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-5-methoxypyridine-4-carboxamide” can be determined using various techniques. For example, its density, melting point, boiling point, structure, formula, and molecular weight can be analyzed .

Safety And Hazards

The safety data sheet for a related compound, “2-Methoxy-4-pyridinecarboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyano-5-methoxypyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-7-4-11-5(3-9)2-6(7)8(10)12/h2,4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNRLTHNAFXWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(N=C1)C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531129
Record name 2-Cyano-5-methoxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-methoxypyridine-4-carboxamide

CAS RN

89054-96-6
Record name 2-Cyano-5-methoxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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